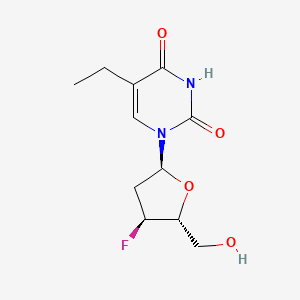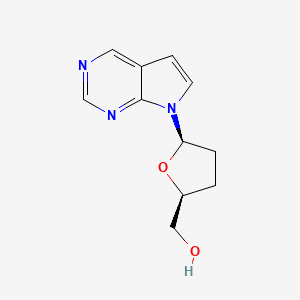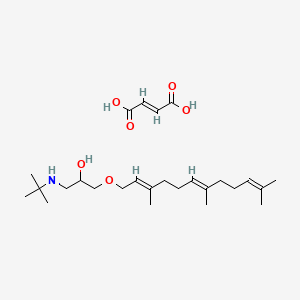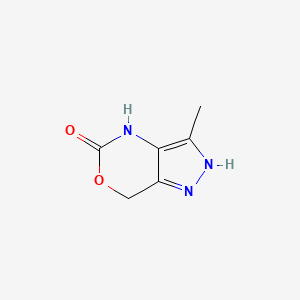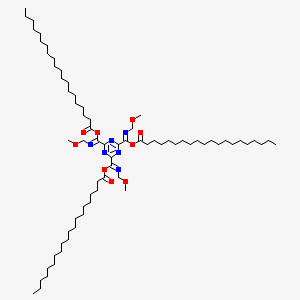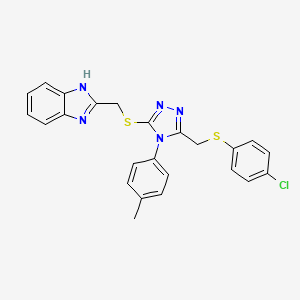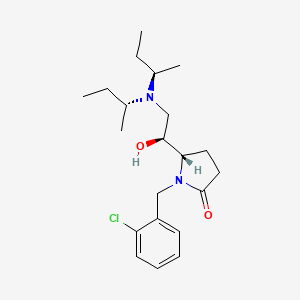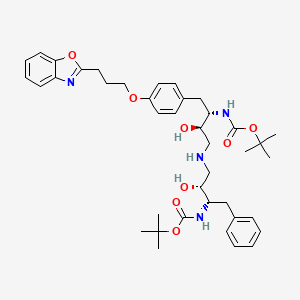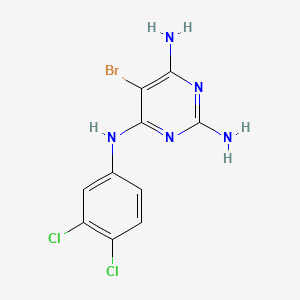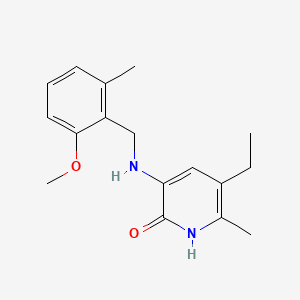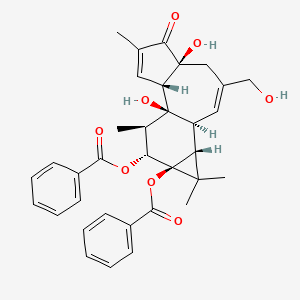
17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid, (11beta,17alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid, (11beta,17alpha)-, also known as etiprednol dicloacetate, is a synthetic corticosteroid. This compound is characterized by its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid involves multiple steps:
Starting Material: The synthesis begins with androsta-1,4-diene-3,17-dione.
Hydroxylation: The 11-position is hydroxylated using a suitable oxidizing agent.
Esterification: The 17-carboxylic acid group is esterified with dichloroacetic acid under acidic conditions to form the dichloroacetyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The dichloroacetyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Formation of ketones or carboxylic acids.
Reduction Products: Formation of alcohols or alkanes.
Substitution Products: Formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reference standard for studying steroidal structures and their reactivity. It serves as a model compound for developing new synthetic methodologies.
Biology
In biological research, 17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid is used to study the mechanisms of steroid hormone action and their effects on cellular processes.
Medicine
Medically, this compound is investigated for its potential in treating inflammatory and autoimmune diseases due to its corticosteroid activity. It is also explored for its role in managing conditions like asthma, arthritis, and allergic reactions.
Industry
In the pharmaceutical industry, this compound is used in the formulation of topical and systemic corticosteroid medications. Its stability and efficacy make it a valuable ingredient in various drug formulations.
Mecanismo De Acción
The mechanism of action of 17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines. The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which are crucial in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid used in various inflammatory conditions.
Uniqueness
17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid is unique due to its specific structural modifications, such as the dichloroacetyl ester group, which enhances its stability and potency compared to other corticosteroids. This structural uniqueness contributes to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound in both research and therapeutic applications.
Propiedades
Número CAS |
199331-37-8 |
|---|---|
Fórmula molecular |
C22H26Cl2O6 |
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C22H26Cl2O6/c1-20-7-5-12(25)9-11(20)3-4-13-14-6-8-22(19(28)29,30-18(27)17(23)24)21(14,2)10-15(26)16(13)20/h5,7,9,13-17,26H,3-4,6,8,10H2,1-2H3,(H,28,29)/t13-,14-,15-,16+,20-,21-,22-/m0/s1 |
Clave InChI |
UAQKYUFRLWSILR-HSANCCRFSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)OC(=O)C(Cl)Cl)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)O)OC(=O)C(Cl)Cl)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


